Pulchinenosid C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

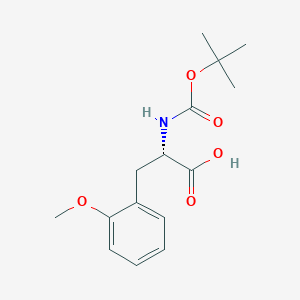

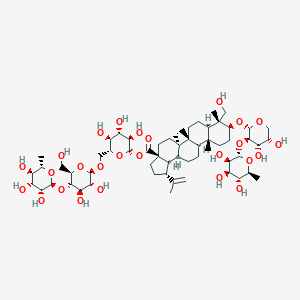

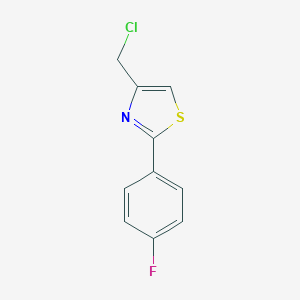

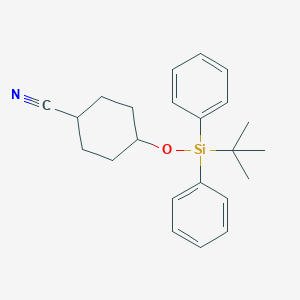

Pulchinenoside C, also known as Anemoside B4, is a compound found in Pulsatilla koreana Nakai. It has been studied for its numerous biological effects in vitro, including enhancing hypoglycemic, anti-tumor, neuroprotective, and anti-angiogenic activity .

Synthesis Analysis

The saponin Pulchinenoside C is the main effective ingredient of Pulsatilla. It’s known for its remarkable anticancer activity against H22 cells, HeLa cells, and colon cancer . The synthesis mechanism of Pulsatilla terpenoid metabolites, including Pulchinenoside C, could be analyzed by transcriptome and metabolome technologies .Physical and Chemical Properties Analysis

Pulchinenoside C has a molecular weight of 1221.38 . It has a density of 1.48 and a melting point of 208-215°C . It’s soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Antitumor-Wirkungen

Untersuchungen zeigen, dass Anemoside B4 das Gleichgewicht des oxidativen Stresses verbessern und präkanzeröse Läsionen durch die Modulation der Expression von Protease, Antiprotease, p53 und FHIT hemmen kann .

Neuroprotektion

Pulchinenosid C zeigt neuroprotektive Aktivitäten, die bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen von Vorteil sein könnten .

Anti-Angiogenese

Diese Verbindung hat anti-angiogenetische Wirkungen gezeigt, die bei der Verhinderung der Bildung neuer Blutgefäße in Tumoren von Bedeutung sein könnten und so das Tumorwachstum hemmen .

Immunmodulation

Pulchinenosid B4 spielt eine Rolle als Immunmodulator bei akuten Entzündungen und wurde in Bezug auf seine Auswirkungen auf orale Geschwüre bei Ratten untersucht, indem es die Darmflora moduliert .

Induktion der Apoptose und Organschutz

Es wurde festgestellt, dass Pulsatilla-Saponine, einschließlich Anemoside B4, die Apoptose von Krebszellen induzieren, die Angiogenese von Tumoren hemmen und Organe durch entzündungshemmende und antioxidative Maßnahmen schützen .

Wirkmechanismus

Target of Action

Pulchinenoside C, also known as Anemoside B4, primarily targets Pyruvate Carboxylase (PC) , a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . It also interacts with S100A9 , a protein associated with the NF-κB and MAPK signaling pathways in the pathogenesis of ulcerative colitis .

Mode of Action

Anemoside B4 specifically binds to the His879 site of Pyruvate Carboxylase, altering the protein’s spatial conformation and thereby affecting the enzymatic activity of PC . It also suppresses the expression of S100A9 and its downstream genes, including TLR4 and NF-κB, in the colon .

Biochemical Pathways

The primary biochemical pathways affected by Anemoside B4 include the PI3K-AKT, IL-17, and TNF signaling pathways . It also impacts the tricarboxylic acid (TCA) cycle and respiratory electron transport chain . By inhibiting the NF-κB signaling pathway through deactivating S100A9, Anemoside B4 prevents TNBS-induced colitis .

Pharmacokinetics

Anemoside B4 has been shown to alter the pharmacokinetics of florfenicol, resulting in lower plasma concentrations of florfenicol . This is likely related to the increased mRNA expression of CXR, CYP3A37, and MDR1 in the jejunum and liver .

Result of Action

Anemoside B4 exhibits a wide range of biological effects, including anti-inflammatory, anti-tumor, neuroprotective, and anti-angiogenic activities . It has been shown to ameliorate TNBS-induced colitis symptoms, including tissue damage, inflammatory cell infiltration, pro-inflammatory cytokine production, apoptosis, and slowed proliferation in the colon .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Pulchinenoside C (Anemoside B4) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their function and activity . For instance, it has been found to inhibit the secretion of IL-10 .

Cellular Effects

Pulchinenoside C (Anemoside B4) exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cancer cell apoptosis, inhibit tumor angiogenesis, and protect organs via anti-inflammatory and antioxidant measures .

Molecular Mechanism

The molecular mechanism of Pulchinenoside C (Anemoside B4) involves its interaction with biomolecules at the molecular level. It binds to specific sites on these molecules, leading to changes in their function and activity . For instance, it has been identified as a pyruvate carboxylase inhibitor, affecting the enzyme’s activity and thereby influencing metabolic processes .

Temporal Effects in Laboratory Settings

Over time, the effects of Pulchinenoside C (Anemoside B4) can change in laboratory settings. It has been observed that the administration of this compound can effectively reduce the occurrence of oral ulcers and restore the levels of multiple endogenous biomarkers and key gut microbial species to the normal level .

Dosage Effects in Animal Models

In animal models, the effects of Pulchinenoside C (Anemoside B4) vary with different dosages. For instance, it has been found to ameliorate oral ulcers in rats at doses of 30 mg/kg, 60 mg/kg, and 120 mg/kg .

Metabolic Pathways

Pulchinenoside C (Anemoside B4) is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBKBTZUPLIIA-OTEDBJMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)

![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)

![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)